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The following table summarizes key efficacy and safety data for the Bemcentinib + LDAC combination

from the identified trial, which focused on patients with relapsed/refractory (R/R) AML who were unfit for

intensive chemotherapy [1] [2].

Metric Bemcentinib + LDAC (Phase 1b/2a Trial Data)

Patient Population R/R AML and treatment-naïve AML patients unfit for intensive
chemotherapy [1].

Composite Complete Remission
(CRc)

26% (5/19) in overall R/R population; 30% (3/10) in 1st relapse
patients [2].

Clinical Benefit Rate (CBR) 79% (14/19) in overall R/R population [2].

Median Overall Survival (mOS) 6.2 months in overall R/R population; 11.3 months in patients

with time on treatment >3 months [2].

Common Grade 3/4 Treatment-
Related Adverse Events (TRAEs)

Anemia (33%), asymptomatic QTcF prolongation (11%),

thrombocytopenia, febrile neutropenia [1] [2].

Safety and Tolerability Conclusion The combination was reported to be safe and well-tolerated,

with a safety profile comparable to that of LDAC alone [1] [2].
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Key Experimental Methodology

To help you evaluate the quality of the data, here are the key design elements of the clinical trial cited above

(NCT02488408) [1]:

Study Design: Open-label Phase 1b/2a trial.

Primary Objectives:
Phase 1b (Monotherapy arm): Identify the maximum tolerated dose (MTD) of Bemcentinib.

Phase 2a (Combination arm): Assess the safety and tolerability of Bemcentinib + LDAC.
Dosing:

Bemcentinib: A loading/maintenance dose of 400/200 mg was selected for the combination
therapy.

LDAC: Administered per standard-of-care schedule.
Patient Eligibility: Enrolled patients were unsuitable for intensive chemotherapy, including those with

R/R AML and some treatment-naïve AML patients.
Endpoints:

Secondary Efficacy Endpoints: Included objective response rate (ORR), clinical benefit rate
(CBR), and overall survival (OS).

Safety Assessment: Based on standard clinical laboratory tests and Common Terminology
Criteria for Adverse Events (CTCAE) version 4.

Translational Biomarker Analysis: Longitudinal bone marrow samples from some patients
underwent single-cell RNA sequencing (scRNA-seq) and CITEseq to investigate the mechanism of

action [2].

Mechanism of Action

Bemcentinib is a first-in-class, orally bioavailable, highly selective inhibitor of AXL, a receptor tyrosine

kinase. The proposed anti-leukemic mechanism involves both direct action on cancer cells and modulation of

the immune response, as illustrated below.
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Context and Comparison with Other AML Treatments

While the search results do not provide a head-to-head comparison, they do offer context on the broader

AML treatment landscape, which can help in framing the performance of Bemcentinib + LDAC.

Unmet Need: For older or unfit patients with R/R AML, the prognosis is particularly poor, with a

median overall survival of just 2.4 to 4 months after failing first-line therapy, highlighting the
significant unmet need that the Bemcentinib + LDAC regimen aims to address [1].

Current Standard of Care: The current standard of care for newly diagnosed AML patients unfit for
intensive therapy is a combination of venetoclax with hypomethylating agents (HMAs) or LDAC,

which has shown response rates of 60-75% in the frontline setting [1]. However, most patients
eventually relapse.
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Performance in Context: In the high-need R/R patient population, the reported 26% CRc and 6.2-
month mOS with Bemcentinib + LDAC suggests a clinically meaningful benefit, especially when
considering the historical mOS of 2.4 months cited in one of the studies [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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